molecular formula C20H19N3O3 B11152597 (2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone

(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone

Cat. No.: B11152597
M. Wt: 349.4 g/mol
InChI Key: CCDFKBAJVUAEOB-UHFFFAOYSA-N
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Description

(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone is a complex organic compound that features a quinoxaline core substituted with dihydroxy groups and a phenylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline is then subjected to hydroxylation to introduce the dihydroxy groups at the 2 and 3 positions.

The phenylpiperidine moiety can be synthesized separately through the reaction of piperidine with benzaldehyde, followed by further functionalization to introduce the phenyl group. The final step involves coupling the quinoxaline and phenylpiperidine fragments through a suitable linker, often using a methanone group as the connecting unit.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The phenyl group on the piperidine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of tetrahydroquinoxaline derivatives.

    Substitution: Various substituted phenylpiperidine derivatives depending on the electrophile used.

Scientific Research Applications

(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The dihydroxyquinoxaline core can interact with enzymes involved in oxidative stress pathways, while the phenylpiperidine moiety can bind to receptors in the central nervous system. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyphenyl)(4-phenylpiperidin-1-yl)methanone: Similar structure but with only one hydroxyl group on the quinoxaline core.

    (2,3-Diphenylquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone: Similar structure but with phenyl groups instead of hydroxyl groups on the quinoxaline core.

Uniqueness

(2,3-Dihydroxyquinoxalin-6-yl)(4-phenylpiperidin-1-yl)methanone is unique due to the presence of both dihydroxy groups on the quinoxaline core and the phenylpiperidine moiety. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

6-(4-phenylpiperidine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C20H19N3O3/c24-18-19(25)22-17-12-15(6-7-16(17)21-18)20(26)23-10-8-14(9-11-23)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2,(H,21,24)(H,22,25)

InChI Key

CCDFKBAJVUAEOB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

Origin of Product

United States

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